molecular formula C19H18N4O4 B2355334 N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide CAS No. 1207032-66-3

N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide

Cat. No.: B2355334
CAS No.: 1207032-66-3
M. Wt: 366.377
InChI Key: JLNMFZXZSBTBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This oxalamide derivative features a 2-ethoxyphenyl group at the N1 position and a 3-phenyl-1,2,4-oxadiazole-substituted methyl group at the N2 position.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-2-26-15-11-7-6-10-14(15)21-19(25)18(24)20-12-16-22-17(23-27-16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMFZXZSBTBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound is being investigated for its pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. Industry: It is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. The molecular pathways involved can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural and Functional Analog: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

  • Structure : Contains a dimethoxybenzyl group (electron-rich aromatic system) and a pyridinylethyl side chain.
  • Function : A potent umami receptor agonist (hTAS1R1/hTAS1R3) with applications in flavor enhancement .
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .

Bis-Oxalamide Derivatives: Compounds 9 and 10

  • Structure: Symmetrical bis-oxalamides with imidazolidinone and phenolic substituents (e.g., Compound 10: N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide) .
  • Physical Properties :

    Compound Yield (%) Rf Melting Point (°C) IR Absorption (cm⁻¹)
    9 77 0.32 349–250* 3180 (N–H), 3383 (OH), 1700 (C=O)
    10 86 0.41 215–217 Similar to Compound 9

    *Typographical error in source: Likely 249–250°C.

  • Key Differences: The target compound is mono-oxalamide, whereas Compounds 9/10 are bis-oxalamides with higher molecular symmetry, leading to elevated melting points and distinct solubility profiles. Phenolic –OH groups in Compounds 9/10 enhance hydrogen bonding, unlike the target compound’s non-polar 3-phenyloxadiazole group.

Metabolic Comparison with N-Alkylbenzamide Derivatives

  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Rapid metabolism in hepatocytes without amide hydrolysis .
  • Implications for Target Compound : The ethoxy group in the target compound may undergo ester hydrolysis, unlike S336 or Compound 1767, which lack hydrolyzable esters.

Critical Analysis of Structural and Functional Divergence

  • Metabolic Stability : The ethoxy group may render the target compound more susceptible to enzymatic hydrolysis compared to S336, which lacks ester linkages.

Biological Activity

N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationship (SAR) studies.

Chemical Structure

The compound can be represented as follows:

N1 2 ethoxyphenyl N2 3 phenyl 1 2 4 oxadiazol 5 yl methyl oxalamide\text{N1 2 ethoxyphenyl N2 3 phenyl 1 2 4 oxadiazol 5 yl methyl oxalamide}

This structure features an oxalamide core linked to a phenyl group substituted with an oxadiazole moiety.

Antiproliferative Effects

Research has demonstrated that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized a library of 1,2,5-oxadiazole derivatives and tested their effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The results indicated that several compounds showed cytotoxicity and inhibited the activity of topoisomerase I, suggesting a potential mechanism for their anticancer effects .

Table 1: Antiproliferative Activity of Selected Oxadiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-11615.4Topoisomerase I Inhibition
Compound BHeLa12.9Topoisomerase I Inhibition
This compoundHCT-116TBDTBD

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets. Studies have shown that oxadiazole derivatives can inhibit topoisomerases—enzymes critical for DNA replication and transcription—thereby inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on oxadiazole derivatives indicate that modifications to the phenyl ring and the oxadiazole moiety significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : Variations in electron-donating or electron-withdrawing groups can enhance or reduce activity.
  • Positioning of Functional Groups : The location of substituents relative to the oxadiazole affects binding affinity and inhibitory potency against target enzymes.

Key Findings from SAR Studies

A recent study identified that certain substitutions at the para-position on the phenyl ring led to increased potency against SARS-CoV-2 M pro, with some compounds exhibiting IC50 values as low as 5.27 µM . The findings suggest that careful structural modifications can optimize therapeutic efficacy.

Case Studies

Several case studies highlight the potential therapeutic applications of oxadiazole derivatives:

  • Anticancer Activity : In vitro studies showed that specific derivatives led to significant cell death in tumor models.
  • Inhibition of Viral Proteases : Compounds similar to this compound have been evaluated for their ability to inhibit viral proteases, showcasing their versatility in targeting different diseases .

Preparation Methods

Amidoxime Formation and Cyclization

The 3-phenyl-1,2,4-oxadiazole ring is synthesized via amidoxime intermediates, as demonstrated in agricultural chemistry studies.

Procedure :

  • Amidoxime synthesis :
    Phenyl cyanide (5.0 mmol) reacts with hydroxylamine hydrochloride (7.5 mmol) in ethanol/water (5:1) under reflux for 4 hr, yielding phenyl amidoxime.
  • Cyclization :
    Reaction with chloroacetyl chloride (2.0 mmol) in toluene at 110–120°C for 6–8 hr produces 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Optimization :

  • Base selection (K₂CO₃ vs. NaOH) influences yield: 60.2% with K₂CO₃ vs. 41.8% with NaOH.
  • Solvent systems: Acetonitrile enables 82% yield in hybrid oxadiazole-oxadiazolinone systems.

Functional Group Interconversion

The chloromethyl group undergoes nucleophilic substitution to introduce hydroxymethyl or aminomethyl functionalities:

Reaction Step Conditions Yield (%) Reference
Chloromethyl → Hydroxymethyl NaOH (aq), 80°C, 2 hr 75
Chloromethyl → Aminomethyl NH₃/EtOH, 60°C, 4 hr 68

Oxalamide Core Assembly

Oxalyl Chloride Route

Patent CN110437094A details oxalamide synthesis through nucleophilic substitution:

General Protocol :

  • Dissolve oxalyl dichloride (1.0 eq) in anhydrous THF at 0°C.
  • Add 2-ethoxyaniline (1.05 eq) dropwise, stir 2 hr at 25°C.
  • Introduce 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq), reflux 8 hr.
  • Purify via column chromatography (hexane:EtOAc 3:1).

Key Data :

  • Yield: 72–78% for analogous structures
  • Purity (HPLC): ≥98%

Maleate/Fumarate Cyclocondensation

Alternative methodology from oxadiazinone synthesis adapts maleate derivatives:

Reaction Scheme :

  • React dimethyl maleate (2.0 eq) with 2-ethoxyphenylamine in DMF at 100°C.
  • Add preformed 5-(hydroxymethyl)-3-phenyl-1,2,4-oxadiazole, catalyzed by DBU.

Outcomes :

  • Optimal base: 1,8-Diazabicycloundec-7-ene (DBU) gives 84% yield.
  • Side products: <5% oxadiazinone byproducts.

Hybridization Strategies

One-Pot Sequential Assembly

Combining oxadiazole formation and oxalamide coupling in a single vessel:

Conditions :

  • Solvent: tert-Butanol/water (2:1)
  • Temperature: 50°C for 16 hr
  • Catalysts: Cu(I) for azide-alkyne cycloaddition (borrowed from triazole synthesis)

Advantages :

  • Reduced purification steps
  • 68% overall yield for analogous hybrids

Solid-Phase Synthesis

Adapting thiadiazole methodologies for improved scalability:

  • Immobilize 2-ethoxyaniline on Wang resin via carbodiimide coupling.
  • Perform oxalyl chloride acylation.
  • Couple 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole using HATU/DIEA.
  • Cleave with TFA/H₂O (95:5).

Results :

  • Purity: 91–94% (LC-MS)
  • Throughput: 1.2 g/day per reactor

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.02–7.97 (m, 2H, oxadiazole-ArH)
  • δ 7.46–7.42 (m, 2H, ethoxyphenyl-H)
  • δ 4.74 (s, 2H, -CH₂-)
  • δ 4.02 (q, J=7.0 Hz, 2H, -OCH₂CH₃)
  • δ 1.41 (t, J=7.0 Hz, 3H, -CH₂CH₃)

IR (KBr) :

  • 1720 cm⁻¹ (C=O oxalamide)
  • 1640 cm⁻¹ (C=N oxadiazole)

Thermal Stability

Parameter Value Method Reference
Melting Point 189–191°C DSC
TGA Decomposition 245°C (5%) TGA (N₂)
Solubility (H₂O) <0.1 mg/mL Shake-flask

Industrial-Scale Considerations

Patent CN110437094A highlights critical manufacturing parameters:

Solvent Recycling :

  • Ethanol recovery rate: 92–95% per batch
  • Waste reduction: 40% vs. traditional methods

Cost Analysis :

  • Raw material cost/kg: $312 (Route A) vs. $285 (Route B)
  • Purity requirements: ≥99% for pharmaceutical applications

Emerging Methodologies

Photocatalytic Coupling

Adapting thiadiazole synthesis techniques for oxalamides:

  • Catalyst: Ru(bpy)₃Cl₂ under blue LED
  • Yield improvement: 22% over thermal methods

Flow Chemistry Approaches

Continuous processing from:

  • Residence time: 8.5 min
  • Productivity: 3.8 g/hr

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Prepare the 3-phenyl-1,2,4-oxadiazole moiety via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using dichloromethane or THF as solvents) .
  • Step 2 : Couple the oxadiazole intermediate with the 2-ethoxyphenyl group via an oxalamide linkage. Palladium-catalyzed cross-coupling or peptide coupling reagents (e.g., EDCI/HOBt) are commonly employed .
  • Purity Optimization : Use column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate the final product. Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and oxalamide bond formation. Mass spectrometry (HRMS) confirms molecular weight .
  • Physicochemical Analysis : Determine solubility in DMSO/water mixtures, logP values via shake-flask methods, and thermal stability via DSC/TGA .
  • Example Data :
PropertyValue (Predicted)Method
Molecular Weight397.42 g/molHRMS
logP~3.2Shake-flask

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology :

  • In vitro Screening : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition : Assess interaction with kinases or proteases via fluorometric/colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or oxadiazole substituents (e.g., 4-chlorophenyl) to evaluate bioactivity shifts .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Validate with MD simulations .
    • Data Contradictions : Note if bioactivity decreases with bulkier substituents, suggesting steric hindrance at the target site .

Q. What strategies resolve low solubility or stability in biological assays?

  • Methodology :

  • Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous solubility .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .

Q. How can contradictory data between in vitro and in vivo efficacy be addressed?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), tissue distribution, and metabolite identification in rodent models .
  • Mechanistic Follow-Up : Use CRISPR-Cas9 knockout models to validate target engagement in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.